molecular formula C14H18F3NO2S B15062567 Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-

Cat. No.: B15062567
M. Wt: 321.36 g/mol
InChI Key: GMBFSRGDSVVZCO-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a diethyl-substituted indane ring, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- typically involves multiple steps. One common method starts with the protection of the amino group of 2-aminoindan, followed by acetylation of the ring. The acetyl group is then reduced to form a monoethyl derivative, which undergoes further acetylation and reduction to yield the diethyl derivative. Finally, the protecting group is removed by hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and regioselectivity, avoiding the use of deleterious reagents such as Grignard reagents or isoamyl nitrite .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Commonly used to modify the functional groups on the indane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indane ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, as a β2-adrenoceptor agonist, it binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, providing relief in conditions like asthma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and industrial applications.

Biological Activity

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- (CAS: 1469871-08-6) is a compound characterized by its unique structural features, including a methanesulfonamide group and a trifluoromethyl moiety. Its molecular formula is C14H18F3NO2SC_{14}H_{18}F_{3}NO_{2}S with a molecular weight of 321.36 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The compound's structure enhances its chemical properties and biological activities. The presence of the trifluoromethyl group is known to influence pharmacological profiles by improving metabolic stability and lipophilicity. The indene moiety contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Indole derivatives have shown significant antimicrobial properties.
  • Antitumor : Related compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of methanesulfonamide derivatives. For instance:

  • Cytotoxicity : Compounds derived from indene structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231 . These studies often involve evaluating cell viability using assays like MTT or XTT.

In Vivo Studies

Preliminary in vivo studies suggest that similar compounds may exhibit antitumor activity in animal models. For example, the combination of certain methanesulfonamide derivatives with established chemotherapeutics has shown synergistic effects in enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies highlight the biological activity of methanesulfonamide derivatives:

StudyCompoundFindings
1Indene Derivative AShowed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.
2Indene Derivative BExhibited antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
3Indene Derivative CDemonstrated enhanced antitumor activity when combined with doxorubicin in vivo in mice models.

Potential Applications

Given its structural characteristics and preliminary findings, methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-, may have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer pathways.
  • Antimicrobial Treatments : Developing new antimicrobial agents to combat resistant strains.

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C14H18F3NO2S/c1-3-9-5-11-7-13(8-12(11)6-10(9)4-2)18-21(19,20)14(15,16)17/h5-6,13,18H,3-4,7-8H2,1-2H3

InChI Key

GMBFSRGDSVVZCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)CC

Origin of Product

United States

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